Fmoc-D-Ala-OPfp

Vue d'ensemble

Description

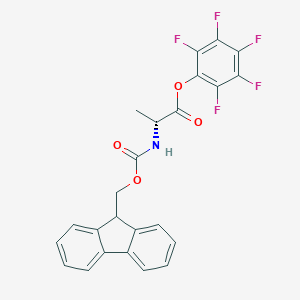

Fmoc-D-Ala-OPfp: (Fluorenylmethyloxycarbonyl-D-alanine pentafluorophenyl ester) is a derivative of alanine, an amino acid. It is commonly used in solid-phase peptide synthesis, a method for creating peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis.

Applications De Recherche Scientifique

Chemistry: Fmoc-D-Ala-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, this compound is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .

Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using this compound can be tailored to target specific receptors or enzymes, making them potential candidates for therapeutic applications .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and reproducibility .

Mécanisme D'action

Target of Action

Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .

Mode of Action

this compound is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .

Biochemical Pathways

In the context of peptide synthesis, this compound participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .

Result of Action

The primary result of this compound’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .

Analyse Biochimique

Biochemical Properties

Fmoc-D-Ala-OPfp plays a crucial role in biochemical reactions, particularly in the formation of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through aromatic π–π stacking and hydrogen bonding .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It forms binding interactions with biomolecules during this process . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are related to its role in peptide synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-D-Ala-OPfp is synthesized by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The resulting Fmoc-D-alanine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Ala-OPfp primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further reactions. The compound can also participate in esterification and amidation reactions.

Common Reagents and Conditions:

Deprotection: The Fmoc group is removed using a base such as piperidine in a solvent like dimethylformamide (DMF).

Coupling: The pentafluorophenyl ester group reacts with amines to form amide bonds.

Major Products:

Deprotection: The removal of the Fmoc group yields D-alanine with a free amino group.

Coupling: The reaction with amines forms peptides or proteins with D-alanine residues.

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique in its use of D-alanine, which can impart different structural and functional properties to the synthesized peptides compared to those synthesized with L-alanine. This can be particularly useful in creating peptides with enhanced stability or altered biological activity.

Activité Biologique

Fmoc-D-Ala-OPfp (Fluorenylmethyloxycarbonyl-D-Alanine-O-pentafluorophenyl ester) is a compound widely used in peptide synthesis and has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, structure-activity relationships, and implications in various therapeutic contexts.

1. Synthesis and Structure

This compound is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group serves as a protective group for the amino acid, while the OPfp moiety facilitates coupling reactions. The synthesis process typically involves:

- Attachment of Fmoc-D-Ala to a resin.

- Deprotection of the Fmoc group to expose the amino group.

- Coupling with subsequent amino acids using coupling reagents like HBTU or HOBt.

The final product is purified through chromatography to yield high-purity this compound suitable for biological assays.

2.1 Anticancer Properties

Research indicates that Fmoc-D-Ala derivatives exhibit significant anticancer activity. For example, studies have shown that [D-Ala]-nocardiotide A, a derivative incorporating D-alanine, retains comparable cytotoxicity to its L-alanine counterpart against HeLa cancer cells, with an IC50 value of 52 μM . This suggests that modifications using D-amino acids can enhance the biological efficacy of peptide-based drugs.

The mechanism by which this compound exerts its biological effects often involves interaction with cellular targets such as receptors or enzymes critical for cancer cell proliferation and survival. For instance, cyclic peptides designed to target VEGF receptors have demonstrated anti-angiogenic properties, inhibiting endothelial cell migration and tube formation, which are vital processes in tumor growth and metastasis .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Fmoc-D-Ala derivatives. Modifications at specific positions can significantly influence their efficacy:

These findings emphasize the importance of both the amino acid configuration and structural modifications in enhancing biological activity.

4.1 Anticancer Activity Assessment

In a study assessing various peptide analogs, it was found that introducing D-amino acids into peptide structures not only maintained but often enhanced anticancer properties. For example, the incorporation of D-alanine into nocardiotide A resulted in similar or improved cytotoxic effects compared to its L-amino acid counterpart .

4.2 Anti-Angiogenic Effects

Another investigation focused on cyclic peptides targeting VEGF receptors demonstrated that specific structural features were critical for binding affinity and biological activity. The cyclic nature and strategic positioning of D-amino acids contributed to their effectiveness in disrupting angiogenesis, a key factor in cancer progression .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXZXBGKOSXBFR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584970 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-04-1 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.